Methyl tert-butylacetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, involves complex reactions indicative of the intricate procedures often required for such chemicals. These syntheses are characterized by the use of X-ray diffraction, NMR spectroscopy, and other advanced analytical techniques to determine molecular structures and confirm the success of synthetic routes (Tomaščiková et al., 2008).
Molecular Structure Analysis
The molecular structure of methyl tert-butylacetate derivatives has been explored through X-ray diffraction, showing detailed information on bond lengths, angles, and overall molecular conformation. For instance, studies have shown how various substituents influence the molecular structure, demonstrating the compound's flexibility and adaptability in forming different configurations (Ejsmont et al., 2007).
Chemical Reactions and Properties
Methyl tert-butylacetate participates in various chemical reactions, highlighting its reactivity and utility in organic synthesis. The compound's ability to engage in reactions such as acylation, cyclization, and others underlines its versatility. For example, the synthesis of tert-butyl acetothioacetate showcases a range of reactions, including acylation and annulation, that methyl tert-butylacetate derivatives might undergo (Fox & Ley, 2003).
Physical Properties Analysis
The physical properties of methyl tert-butylacetate, such as melting points, boiling points, and solubility, are crucial for its application in various chemical processes. While specific data on methyl tert-butylacetate itself was not directly found, studies on similar compounds provide insights into how these properties can be influenced by molecular structure and substituents.
Chemical Properties Analysis
The chemical properties of methyl tert-butylacetate, including reactivity with different chemical groups and stability under various conditions, are essential for its effective use in synthesis and other applications. Studies have shown how tert-butyl group influences the assembly towards gelation, highlighting the impact of structural elements on chemical behavior (Bhardwaj et al., 2023).
Scientific Research Applications
Degradation Pathways in Environmental Science : Methyl tert-butyl ether (MTBE), closely related to Methyl tert-butylacetate, has been studied for its degradation pathways under the UV/H2O2 process. This research has implications for environmental remediation and water treatment, as it identifies primary byproducts and intermediates of MTBE degradation, including organic acids and carbonyl compounds (Stefan, Mack, & Bolton, 2000).
Role in Organic Synthesis : Methyl tert-butylacetate and related compounds have been used as reagents in organic synthesis. For instance, tert-Butyl perbenzoate has been utilized as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions, a type of coupling reaction in organic chemistry (Liu & Hii, 2011).
Structural Studies in Chemistry : The structures of various enolates, including those of Methyl and tert-butyl phenylacetate, have been examined using spectroscopy. Such studies are crucial in understanding molecular configurations and reactivity in chemical reactions (Corset et al., 1993).
Innovative Uses in Cluster Chemistry : A novel use of tert-butylacetate as a bridging ligand in metal cluster chemistry was discovered, leading to the synthesis of new compounds with unique structures and properties. This has implications in material science and inorganic chemistry (Dermitzaki et al., 2015).
Applications in Synthesis Processes : Research has been conducted on the use of tert-Butyl acetothioacetate in various synthesis processes, demonstrating its utility in creating complex organic compounds (Fox & Ley, 2003).
Chemical Amplification Concepts : The autocatalytic fragmentation of tert-Butyl acetoacetate derivatives has been investigated for its potential as an acid amplifier, a concept that could have applications in photoresist materials and chemical amplification (Ichimura, Arimitsu, & Kudo, 1995).
Safety And Hazards
Methyl tert-butylacetate is flammable and its vapors may form explosive mixtures with air . It should be stored in a well-ventilated place and kept cool . It should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves and eye protection should be worn when handling this chemical .
properties
IUPAC Name |
methyl 3,3-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)5-6(8)9-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBOTVWRXLQVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145199 | |
Record name | Methyl 3,3-dimethylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl tert-butylacetate | |
CAS RN |
10250-48-3 | |
Record name | Butanoic acid, 3,3-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10250-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,3-dimethylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,3-dimethylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,3-dimethylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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